molecular formula C17H20BN3O3 B14773565 N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B14773565
M. Wt: 325.2 g/mol
InChI Key: NAHMSLLFEDRCRY-UHFFFAOYSA-N
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Description

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide is a complex organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide typically involves the reaction of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with pyrimidine-4-carboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound formed by the coupling of the boronic acid derivative with an aryl halide .

Scientific Research Applications

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide involves its ability to participate in various chemical reactions due to the presence of the boronate group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in a variety of chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the reactants and conditions used.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H20BN3O3

Molecular Weight

325.2 g/mol

IUPAC Name

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C17H20BN3O3/c1-16(2)17(3,4)24-18(23-16)12-6-5-7-13(10-12)21-15(22)14-8-9-19-11-20-14/h5-11H,1-4H3,(H,21,22)

InChI Key

NAHMSLLFEDRCRY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=NC=NC=C3

Origin of Product

United States

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